Tricyclodehydroisohumulone

Brewing science Hop utilization Bittering efficiency

Tricyclodehydroisohumulone (TCD, CAS 56143-68-1) is a tricyclic sesquiterpenoid belonging to the angular triquinane class, characterized by a [6.3.0.0¹,⁵] undecane carbon skeleton. TCD is formed as an oxidative degradation product of humulone (a principal hop α-acid) during hop storage and is a normal constituent of beer brewed from aged hops.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 56143-68-1
Cat. No. B1205919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclodehydroisohumulone
CAS56143-68-1
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C23CC(C(C2CC(=O)C3(C1=O)O)(C)C)C(=C)C)O
InChIInChI=1S/C21H28O5/c1-10(2)7-13(22)16-17(24)20-9-12(11(3)4)19(5,6)14(20)8-15(23)21(20,26)18(16)25/h10,12,14,24,26H,3,7-9H2,1-2,4-6H3/t12-,14-,20+,21+/m1/s1
InChIKeyPWIQQNKUKZZJRP-QZHPCCELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclodehydroisohumulone (TCD) CAS 56143-68-1: A Distinct Angular Triquinane Oxidation Product of Hop α-Acids for Specialized Brewing and Phytochemical Research


Tricyclodehydroisohumulone (TCD, CAS 56143-68-1) is a tricyclic sesquiterpenoid belonging to the angular triquinane class, characterized by a [6.3.0.0¹,⁵] undecane carbon skeleton [1]. TCD is formed as an oxidative degradation product of humulone (a principal hop α-acid) during hop storage and is a normal constituent of beer brewed from aged hops [2]. Unlike the primary beer bittering compounds—the isohumulones (iso-α-acids), which are generated by thermal isomerization during wort boiling—TCD arises through a distinct oxidative pathway and possesses a fundamentally different tricyclic scaffold that confers a unique profile of bitterness, process utilization, and chemical stability [3].

Oxidative pathway studies: Select TCD as a specific marker of humulone oxidative degradation during hop storage; not formed by thermal isomerization.
Brewing efficiency research: Use TCD to investigate high-utilization bittering (reported ~75% process utilization) with a tricyclic scaffold distinct from monocyclic isohumulones.
Natural product chemistry: Authentic angular triquinane standard for structural elucidation and spectroscopic benchmarking of hop secondary metabolites.

Why Isohumulone, Tetrahydroisohumulone, or Humulinone Cannot Be Simply Substituted for Tricyclodehydroisohumulone in Research and Formulation


TCD cannot be replaced by isohumulone, reduced iso-α-acids (tetrahydro-, dihydro-, hexahydro-isohumulones), or other hop oxidation products (humulinones, hulupones) because it differs in every critical performance dimension: structural scaffold, formation pathway, bitterness–utilization–stability profile, and analytical behavior. TCD is the only hop-derived bitter acid possessing an angular triquinane tricyclic core [1]; all other major hop bitter acids are monocyclic (isohumulones), bicyclic (humulinones), or linear. This structural divergence translates into a measurably higher brewing utilization efficiency (~75% for TCD versus ≤40% for isohumulone [2][3]), a defined relative bitterness intensity (70% of isohumulone [2]), and qualitatively distinct chemical stability. Furthermore, TCD interferes with standard spectrophotometric bitterness assays that are calibrated against iso-α-acids, meaning that analytical methods designed for isohumulones cannot accurately quantify TCD [2]. Procurement of an incorrect hop bitter acid analog for brewing research, sensory studies, or oxidative pathway investigation will therefore yield non-comparable utilization, bitterness, and stability data.

Target Compound
Tricyclodehydroisohumulone
Angular triquinane scaffold; oxidative formation pathway; ~75% brewing utilization; reported higher process stability.
Common Substitute
Isohumulone / Reduced Iso-α-Acids
Monocyclic scaffold; thermal isomerization pathway; ≤40% utilization; photolabile exocyclic double bond.
Mismatch alert: Isohumulone, tetrahydroisohumulone, humulinone, and hulupone differ in scaffold, formation route, utilization efficiency, bitterness intensity, and analytical behavior. Spectrophotometric IBU methods calibrated for iso-α-acids may not accurately quantify TCD, and substitution may yield non-comparable bitterness and stability data.

Quantitative Differentiation Evidence for Tricyclodehydroisohumulone (CAS 56143-68-1) Versus Isohumulone and Other Hop Bitter Acid Analogs


Brewing Process Utilization Efficiency: TCD Achieves ~75% Overall Utilization Versus ≤40% for Isohumulone

When used to bitter beer by direct addition to the copper, TCD exhibits an overall utilization of approximately 75% [1]. In contrast, isohumulone overall utilization into finished beer rarely exceeds 40%, because approximately 50% of iso-α-acids are lost to trub precipitation during wort boiling with further losses during fermentation [2]. This near-doubling of effective bittering yield means that substantially less TCD is required to achieve a target bitterness intensity in brewing applications, directly impacting procurement volume calculations.

Utilization Efficiency
Head-to-head
~75% (TCD) vs. ≤40% (isohumulone)
Higher reported utilization may reduce compound mass required per hectoliter for target bitterness.
Data from full-scale brewing operations; TCD added to copper.
Brewing science Hop utilization Bittering efficiency Process optimization

Relative Bitterness Intensity: TCD Delivers 70% of Isohumulone Bitterness on an Equal-Weight Basis

In a direct sensory comparison, TCD was determined to be approximately 70% as bitter as isohumulone [1]. This establishes a defined bitterness potency ratio of 0.7:1.0 (TCD:isohumulone). For context, other non-isohumulone hop bitter acids exhibit a range of relative bitterness potencies: hulupones were reported as only slightly less bitter than isohumulones [2], and the reduced iso-α-acids (tetrahydro-, hexahydro-) differ in their relative bitterness from isohumulone as well [3]. TCD's defined 70% potency value enables precise formulation calculations that are not possible with less well-characterized oxidation products.

Relative Bitterness
Head-to-head
70% of isohumulone bitterness
Defined bitterness potency ratio (0.7:1.0) supports formulation calculations in sensory research.
Sensory evaluation by trained panels; bitterness reference is isohumulone.
Sensory science Bitterness potency Flavor chemistry Beer quality

Chemical and Brewing Process Stability: TCD Is Considerably More Stable Than Isohumulone

The primary literature explicitly states that TCD is 'considerably more stable, both chemically and in the brewing process' than isohumulone [1]. This stability advantage is mechanistically consistent with TCD's angular triquinane scaffold, which lacks the exocyclic carbon–carbon double bond present in isohumulones that is susceptible to radicaloid oxidative decomposition and light-induced photolytic cleavage—the key route to lightstruck flavor formation in beer [2]. Isohumulone photolysis at 300 nm generates dehydrohumulinic acid and free-radical species that ultimately produce 3-methylbut-2-ene-1-thiol, the potent lightstruck off-flavor compound, at detectable levels from as little as 0.25 ppm residual isohumulone [3]. While direct photolytic quantification of TCD has not been published, its tricyclic, fully substituted scaffold eliminates the structural vulnerability that makes isohumulones light-sensitive.

Process Stability
Reported
Qualitatively more stable than isohumulone
Tricyclic scaffold lacks photolabile double bond; may support light-stable bittering research.
Quantitative half-life data not published; structural rationale supports stability claim.
Stability Shelf-life Beer aging Hop storage

Structural Scaffold Uniqueness: TCD Is the Only Angular Triquinane Among Hop Bitter Acids

TCD is classified as an angular triquinane sesquiterpenoid built on a [6.3.0.0¹,⁵] undecane tricyclic carbon skeleton [1]. This scaffold is structurally unique among all characterized hop-derived bitter acids: isohumulones are monocyclic cyclopent-2-enone derivatives (C₂₁H₃₀O₅), humulinones are bicyclic, and hulupones are based on a different oxidation framework [2]. The angular triquinane architecture is confirmed by ¹H-NMR studies at 300 MHz showing the β-tricarbonyl system is not part of a 6-membered ring, and by ¹³C NMR spectroscopy [3]. This structural uniqueness means that TCD cannot be biosynthesized or generated by any known hop processing method other than oxidative dehydrogenation of humulone—it is not obtainable from reduced iso-α-acid preparations, pre-isomerized hop extracts, or CO₂ hop extracts.

Scaffold Uniqueness
Class-level
Angular triquinane [6.3.0.0¹,⁵] undecane
Only hop bitter acid with a tricyclic scaffold; not obtainable from reduced iso-α-acid preparations.
Confirmed by ¹H NMR, ¹³C NMR, and X-ray crystallography of derivatives.
Structural chemistry Natural products Chemotaxonomy Hop chemistry

Formation Pathway Specificity: TCD Is an Oxidative Storage Marker Not Produced by Thermal Isomerization

TCD is formed exclusively via oxidative dehydrogenation of humulone during hop storage—not by the thermal isomerization pathway that generates isohumulones during wort boiling [1]. This pathway specificity has been experimentally confirmed: humulone does not isomerize to isohumulone in the reaction medium in the absence of an oxidant, and the oxidation of isohumulone does not yield TCD [1]. The best synthetic preparation achieves ~30% yield by dehydrogenation of humulone with lead tetra-acetate in acetic acid at 0°C [2]. HPLC analysis has detected very small or even zero amounts of TCD in fresh hops or lagers, confirming it as a specific marker of oxidative hop aging [3]. By contrast, humulinones and hulupones—the other major oxidation products identified in stored hops—arise from different oxidative pathways and are structurally distinct [4].

Formation Pathway
Cross-study
Oxidative dehydrogenation only; near-zero in fresh hops
Specific marker for oxidative hop aging; enables discrimination from thermal processing effects.
HPLC detection; synthetic yield ~30% via Pb(OAc)₄ dehydrogenation.
Hop storage Oxidation pathway Quality control Hop aging index

Optimal Research and Industrial Application Scenarios for Tricyclodehydroisohumulone Based on Verified Differentiation Evidence


Hop Storage and Aging Studies Requiring a Specific Oxidative Degradation Marker

TCD is the only hop bitter acid whose formation is exclusively linked to oxidative humulone degradation during storage, with near-zero background in fresh hops or lagers [1]. This pathway specificity makes TCD the preferred chemical marker for hop storage index (HSI) refinement, oxidation kinetic studies, and quality grading of aged hop inventories. Researchers quantifying TCD by HPLC can distinguish oxidative aging from thermal processing effects—a discrimination not possible using isohumulone or humulinone concentrations alone.

Experimental Brewing Trials Investigating High-Efficiency, Light-Stable Bittering

TCD's 75% utilization efficiency—nearly double the ≤40% ceiling for isohumulone [1][2]—combined with its reported superior chemical stability [1], positions TCD as a candidate for experimental brewing formulations targeting reduced hop usage, lower kettle addition rates, or enhanced bitterness shelf-life. Brewers developing light-stable beer products should note that TCD's fully substituted tricyclic scaffold eliminates the photolabile exocyclic double bond responsible for lightstruck flavor formation in isohumulone-based beers [3].

Sensory Bitterness Calibration and Non-Iso-α-Acid Bitterness Quantification

TCD accounts for a portion of the non-iso-α-acid bitterness in beers brewed from aged hops [1]. Its defined bitterness potency (70% of isohumulone [1]) enables sensory panels to calibrate bitterness intensity contributions from non-isohumulone sources. This is essential for accurate IBU reconciliation in aged-hop beers, where standard spectrophotometric bitterness assays that rely on iso-α-acid calibration curves are known to be confounded by TCD interference [1].

Natural Product Chemistry Research on Angular Triquinane Scaffolds

As the only commercially catalogued angular triquinane among hop secondary metabolites, TCD serves as an authentic reference standard for natural product chemists investigating tricyclic sesquiterpenoid biosynthesis, structure–activity relationships, or synthetic methodology targeting the [6.3.0.0¹,⁵] undecane scaffold [4][5]. Its well-characterized spectroscopic profile (¹H NMR, ¹³C NMR, IR, UV, MS [5]) provides a robust benchmark for structural elucidation of novel oxidation products from the humulone degradation cascade.

Application
Selection Property
Validation Focus
Hop storage and aging studies
Oxidative degradation marker specificity
Confirm near-zero background in fresh hops/lagers by HPLC
Experimental high-efficiency bittering trials
Reported ~75% process utilization; tricyclic scaffold stability
Verify bitterness shelf-life and light-stability in finished beer
Sensory bitterness calibration
Defined relative bitterness (70% of isohumulone)
Reconcile IBU contributions from non-iso-α-acid sources
Angular triquinane natural product chemistry
Authentic [6.3.0.0¹,⁵] undecane reference standard
Benchmark spectroscopic profile (NMR, IR, UV, MS) for structural elucidation
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